molecular formula C22H27N3O3S B2649717 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252817-27-8

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide

Numéro de catalogue: B2649717
Numéro CAS: 1252817-27-8
Poids moléculaire: 413.54
Clé InChI: OQNBHVGKYJCCAC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chiroptical Spectroscopy in Drug Discovery

Research on enantiomeric couples of potential A3 adenosine receptor antagonists has demonstrated the utility of chiroptical spectroscopies, including optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), in the determination of absolute configuration (AC). These methodologies, applied to enantiomeric compounds, highlight the importance of chiral separation and configuration assignment in drug discovery and development, providing a pathway for the enhanced specificity and efficacy of potential therapeutics (Rossi et al., 2016).

Radioligand Development for PET Imaging

The development of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, represents a significant advance in the field of diagnostic imaging. This work involved the synthesis of DPA-714 and its tosyloxy derivative, showcasing the application of nucleophilic aliphatic substitution reactions in the development of imaging agents. Such compounds are crucial for advancing neuroimaging and facilitating the non-invasive study of brain disorders and inflammation (Dollé et al., 2008).

Anticancer Compound Development

The design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for anticancer activity highlight the ongoing search for novel anticancer agents. By attaching different aryloxy groups to the C2 position of the pyrimidine ring, researchers are exploring the structure-activity relationships that underpin the efficacy of these compounds against various cancer cell lines, emphasizing the role of chemical modification in drug development (Al-Sanea et al., 2020).

Heterocyclic Synthesis for Therapeutic Applications

The exploration of acetoacetanilides in heterocyclic synthesis for the generation of thienopyridines and other fused derivatives underscores the versatility of heterocyclic compounds in medicinal chemistry. Such synthetic strategies enable the creation of compounds with potential therapeutic applications, illustrating the intersection of organic synthesis and drug discovery (Harb et al., 2006).

Propriétés

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-3-4-13-24-21(27)20-18(12-14-29-20)25(22(24)28)15-19(26)23-16(2)10-11-17-8-6-5-7-9-17/h5-9,12,14,16,20H,3-4,10-11,13,15H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNGHQUIFJACCG-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC(C)CCC3=CC=CC=C3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.